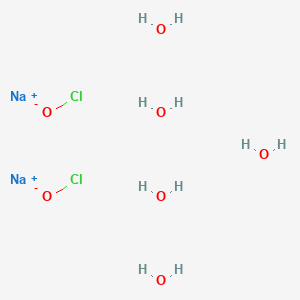
2,2',4,4',5,6'-Hexachlorodiphenyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is a chlorinated diphenyl ether with the molecular formula C12H4Cl6O. It is a persistent organic pollutant known for its stability and resistance to degradation.
Métodos De Preparación
The synthesis of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas or sulfuryl chloride, often under controlled temperature and pressure conditions to ensure selective chlorination at the desired positions on the diphenyl ether molecule . Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of chlorinated phenols and other oxidation products.
Reduction: Under reductive conditions, the compound can be dechlorinated to form lower chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether has been studied extensively in various scientific fields:
Chemistry: It is used as a model compound to study the behavior of chlorinated organic pollutants in the environment.
Biology: Research has focused on its effects on biological systems, including its potential to disrupt endocrine functions.
Medicine: Studies have investigated its toxicological effects and potential health risks to humans.
Industry: It has been used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether involves its interaction with cellular components, leading to various biological effects. It can bind to and activate the aryl hydrocarbon receptor (AhR), which regulates the expression of genes involved in xenobiotic metabolism. This activation can lead to the production of reactive oxygen species and subsequent oxidative stress, contributing to its toxic effects .
Comparación Con Compuestos Similares
2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is similar to other polychlorinated diphenyl ethers, such as:
- 2,2’,3,4,4’,6-Hexachlorodiphenyl ether
- 2,2’,4,4’,5,5’-Hexachlorodiphenyl ether
- 2,2’,3,3’,4,4’-Hexachlorodiphenyl ether
Compared to these compounds, 2,2’,4,4’,5,6’-Hexachlorodiphenyl ether is unique in its specific chlorination pattern, which influences its chemical properties and biological effects .
Propiedades
Número CAS |
106220-81-9 |
|---|---|
Fórmula molecular |
C12H4Cl6O |
Peso molecular |
376.9 g/mol |
Nombre IUPAC |
1,2,4-trichloro-5-(2,4,6-trichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-9(17)12(10(18)2-5)19-11-4-7(15)6(14)3-8(11)16/h1-4H |
Clave InChI |
XKQUAQGQLZDDBV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)OC2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


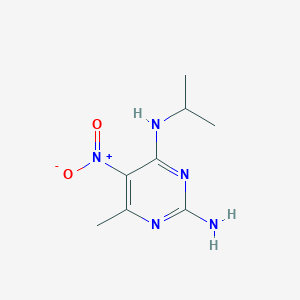
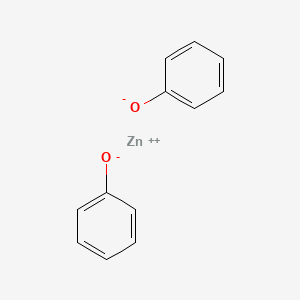
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![N-Allyl-6-chlorobenzo[d]thiazol-2-amine](/img/structure/B13758232.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)

![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)

![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
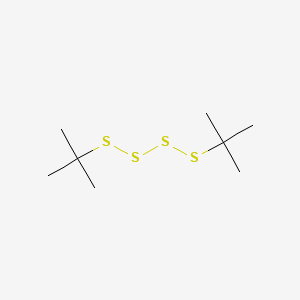
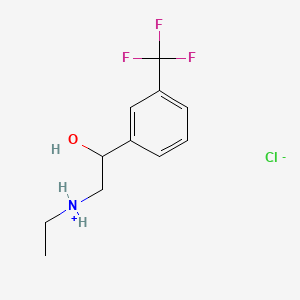

![s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate](/img/structure/B13758291.png)
